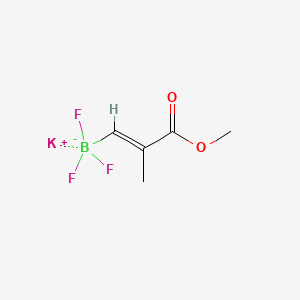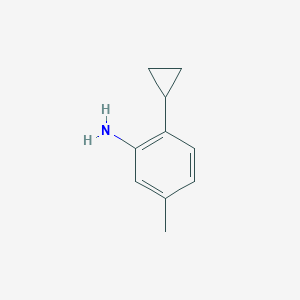![molecular formula C8H10BNO3 B13460450 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a boronic acid derivative with a unique structure that includes a benzoxazine ring.
Preparation Methods
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves the reaction of a benzoxazine derivative with a boronic acid reagent. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzoxazine with a boronic acid in the presence of a palladium catalyst and a base.
Direct Borylation: This method involves the direct introduction of a boronic acid group into the benzoxazine ring using a borylation reagent such as bis(pinacolato)diboron.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzoxazine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include boronic esters, amines, and substituted benzoxazines.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid include other boronic acid derivatives such as:
- Phenylboronic Acid
- Pyridine-3-boronic Acid
- (4-Methoxyphenyl)boronic Acid
Compared to these compounds, this compound is unique due to its benzoxazine ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10BNO3 |
|---|---|
Molecular Weight |
178.98 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10-12H,4-5H2 |
InChI Key |
DSMYMVBTVMZREI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)NCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


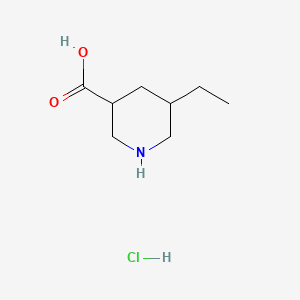
![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
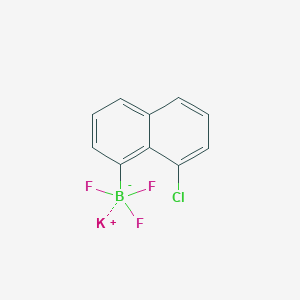


![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
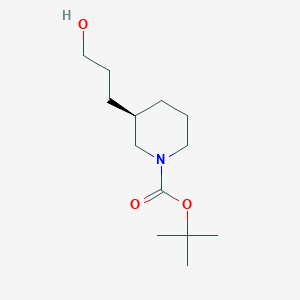
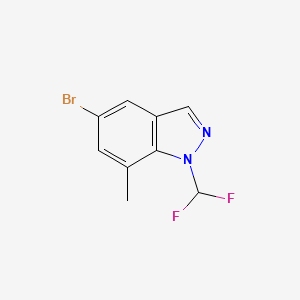
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
